molecular formula C18H17NO5 B14923128 5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-isoindole-1,3(2H)-dione

5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14923128
M. Wt: 327.3 g/mol
InChI Key: LYZAOROCZZOGTL-UHFFFAOYSA-N
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Description

5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-isoindole-1,3(2H)-dione is a compound that features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties. This compound is part of a broader class of molecules that exhibit significant biological activities, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate anhydride or imide precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the isoindole-dione structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the trimethoxyphenyl ring .

Scientific Research Applications

5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase. These interactions disrupt cellular processes, leading to effects such as cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors.

Uniqueness

5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of the isoindole-dione structure with the trimethoxyphenyl group. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

5-methyl-2-(3,4,5-trimethoxyphenyl)isoindole-1,3-dione

InChI

InChI=1S/C18H17NO5/c1-10-5-6-12-13(7-10)18(21)19(17(12)20)11-8-14(22-2)16(24-4)15(9-11)23-3/h5-9H,1-4H3

InChI Key

LYZAOROCZZOGTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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